6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The reaction conditions often involve the use of catalysts such as iodine molecules, which facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, it can react with electrophilic reagents in the presence of a base to form substituted derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds.
Scientific Research Applications
6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(5-bromo-2-thienyl)-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Thiazoles
- Quinolinyl-pyrazoles
Uniqueness
6-amino-4-(5-bromo-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific structural features, such as the presence of a bromine atom and a thienyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
340812-36-4 |
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Molecular Formula |
C13H11BrN4OS |
Molecular Weight |
351.22g/mol |
IUPAC Name |
6-amino-4-(5-bromothiophen-2-yl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11BrN4OS/c1-2-7-11-10(8-3-4-9(14)20-8)6(5-15)12(16)19-13(11)18-17-7/h3-4,10H,2,16H2,1H3,(H,17,18) |
InChI Key |
HLGJPLKOLRFWEZ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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